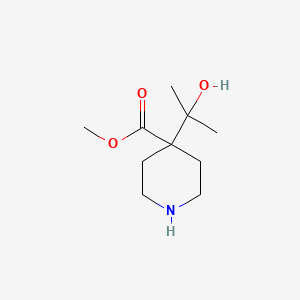
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-piperidinecarboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of high-throughput reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound with similar chemical properties and applications.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another piperidine derivative with distinct biological activities.
Uniqueness
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropan-2-yl group, in particular, provides unique steric and electronic properties that differentiate it from other piperidine derivatives .
Biological Activity
Methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate is a piperidine derivative with a molecular formula of C11H21NO3. This compound has garnered interest due to its unique structural features, including a piperidine ring, a methyl carboxylate group, and a 2-hydroxypropan-2-yl substituent. The biological activity of this compound is largely inferred from the known properties of similar piperidine derivatives, which exhibit various pharmacological effects.
Structural Characteristics
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom. |
| Methyl Carboxylate Group | Contributes to the compound's ester characteristics. |
| 2-Hydroxypropan-2-yl Substituent | Enhances solubility and potential biological interactions. |
Study on Antimicrobial Properties
A study examined the antimicrobial activity of various piperidine derivatives, revealing that compounds with hydroxyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-hydroxylated counterparts. This suggests that the hydroxyl group in this compound could similarly influence its antimicrobial efficacy .
Antitumor Activity Analysis
Research focusing on piperidin-4-one derivatives demonstrated significant antitumor activity, particularly when functional groups were strategically placed on the piperidine ring. The findings suggest that this compound may also possess similar antitumor properties due to its structural analogies .
Predictive Modeling of Biological Activity
Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to estimate the biological activity of piperidine derivatives based on their chemical structure. These models suggest that this compound may exhibit significant interactions with various biological targets, including enzymes involved in metabolic pathways and receptors related to CNS activity .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,13)10(8(12)14-3)4-6-11-7-5-10/h11,13H,4-7H2,1-3H3 |
InChI Key |
IGEALPVOJJDIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCNCC1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















